

Application Notes and Protocols: Pentaerythrityl Tetrastearate for Thermal Energy Storage

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Compound of Interest

Compound Name: Pentaerythrityl Tetrastearate

Cat. No.: B093931

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Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa).^{[1][2]} This property makes them highly effective for thermal energy storage (TES) applications.^[3] Organic PCMs, such as paraffin waxes and fatty acid esters, are particularly attractive due to their chemical stability, congruent melting, and lack of supercooling.^[1]

Pentaerythrityl Tetrastearate (PETS), a tetraester of pentaerythritol and stearic acid, is a white, waxy solid with a high melting point.^{[4][5]} While traditionally used as a lubricant, plasticizer, and emulsifier in various industries, its chemical structure and thermal properties suggest its potential as a novel solid-liquid PCM for medium-temperature thermal energy storage.^{[5][6][7]} Applications for such materials are found in solar energy storage, building temperature regulation, and the production of "smart" textiles.^[8] This document provides an overview of the properties of PETS and detailed protocols for its characterization as a PCM.

2.0 Physicochemical Properties

Pentaerythrityl Tetrastearate is synthesized through the esterification of pentaerythritol with stearic acid.^{[7][9]} It is a stable, non-toxic compound with a large molecular weight, making it suitable for applications where low volatility and high reliability are required.^{[4][7]} Its insolubility

in water and solubility in certain organic solvents are key characteristics for containment and compatibility considerations.

Table 1: Physicochemical Properties of **Pentaerythrityl Tetrastearate**

Property	Value	References
CAS Number	115-83-3	[6][10][11]
Molecular Formula	C ₇₇ H ₁₄₈ O ₈	[6][7][10]
Molecular Weight	~1202.0 g/mol	[6][12][13]
Appearance	White to off-white waxy solid, beads, or powder	[4][6][10]
Density	~0.94 g/cm ³	[6][14]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and benzene.[4]	[4]

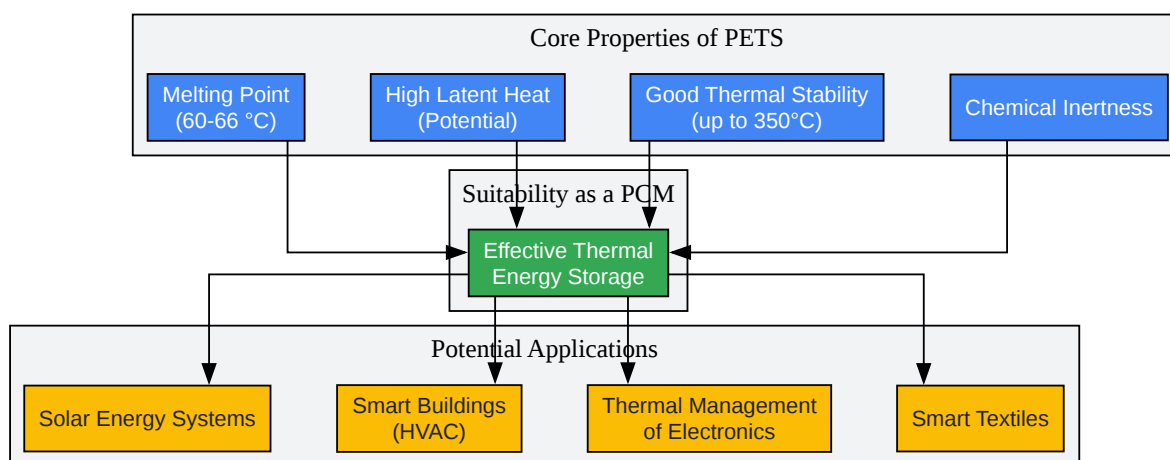
3.0 Thermal Performance and Characteristics

The suitability of a material as a PCM is primarily determined by its thermal properties, including its melting temperature, latent heat of fusion, and thermal stability over repeated cycles.[1] PETS exhibits a phase transition in a temperature range suitable for various medium-temperature applications.

Table 2: Thermal Properties of **Pentaerythrityl Tetrastearate** as a PCM

Property	Value	References
Melting Point	60 - 66 °C	[6][10][11][14]
Latent Heat of Fusion	To be determined experimentally (see Protocol 5.1)	
Thermal Conductivity	To be determined experimentally	
Thermal Stability	Stable up to ~350 °C; decomposition begins around 400 °C.	[4]

Note: The latent heat and thermal conductivity are critical parameters that must be precisely measured for specific batches of PETS using the protocols outlined below. The inherently low thermal conductivity of many organic PCMs is a known challenge that may be addressed by creating composites with higher conductivity materials.[8][15][16]



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Figure 1. Logical relationship of PETS properties for PCM applications.

4.0 Experimental Protocols

Accurate and reproducible characterization is essential for validating a PCM for any application.^{[17][18]} The following protocols describe standard methods for evaluating the key thermal properties of PETS.

4.1 Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the phase change temperatures (melting and solidification points) and the latent heat of fusion of PETS.

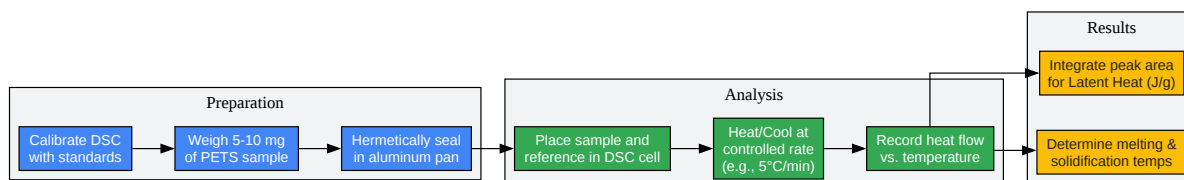
Apparatus and Materials:

- Differential Scanning Calorimeter (e.g., TA Instruments Q200 or similar).^[19]
- Hermetic aluminum pans and lids.
- Crimping press for sealing pans.
- Microbalance (accuracy ± 0.01 mg).
- **Pentaerythrityl Tetrastearate** (PETS) sample.
- High-purity inert gas (e.g., Nitrogen or Argon).
- Reference materials for calibration (e.g., Indium, n-octadecane).^[17]

Procedure:

- **Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified reference materials in the temperature range of interest.^{[17][18]}
- **Sample Preparation:**
 - Weigh an empty aluminum pan and lid.
 - Place a small, representative sample of PETS (typically 5-10 mg) into the pan.^[19]

- Record the precise mass.
- Hermetically seal the pan using the crimping press.
- Prepare an identical empty, sealed pan to be used as a reference.^[19]
- Measurement:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with the inert gas at a constant flow rate (e.g., 50 mL/min).
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
 - Heat the sample at a controlled, constant rate (a slow rate, such as 5 °C/min, is recommended for accurate results) to a temperature well above the melting point (e.g., 90 °C).^{[17][19]}
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the starting temperature at the same controlled rate.
 - Repeat the heating and cooling cycle at least twice to ensure reproducibility.
- Data Analysis:
 - From the resulting heat flow vs. temperature curve (thermogram), determine the onset temperature, peak temperature, and end temperature of the melting and solidification peaks.
 - Integrate the area under the melting peak to calculate the latent heat of fusion (ΔH_{fusion}) in J/g.
 - Similarly, integrate the solidification peak to determine the latent heat of solidification.



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Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

4.2 Protocol: Thermal Reliability and Stability Testing (Thermal Cycling)

Objective: To evaluate the long-term stability of PETS by assessing changes in its thermal properties after a large number of melt/freeze cycles.^{[20][21][22][23]}

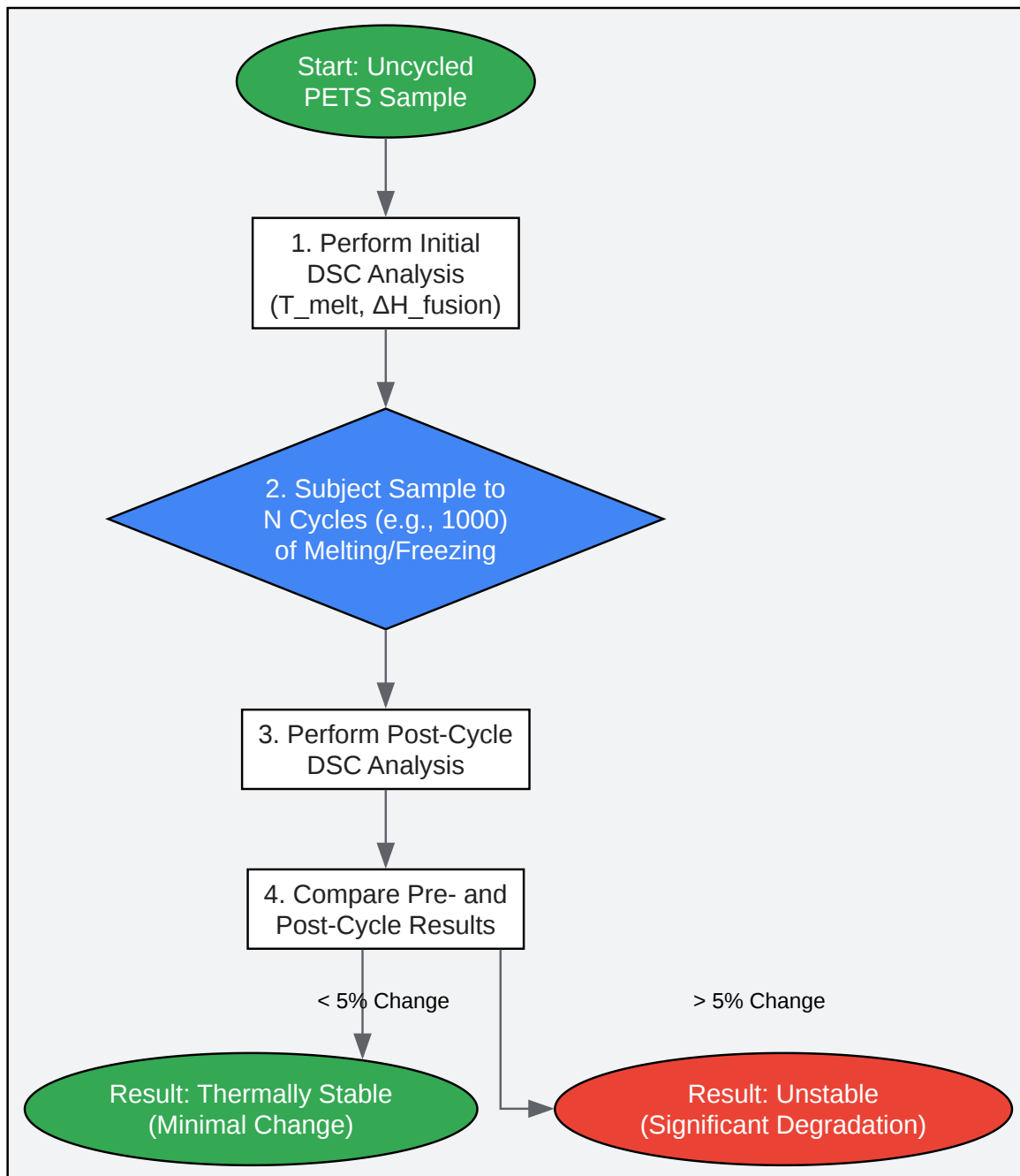
Apparatus and Materials:

- Thermal cycling apparatus (e.g., temperature-controlled bath, oven, or thermoelectric device).^{[22][23]}
- Sealed vials or containers for the PETS sample.
- PETS sample.
- DSC instrument (for pre- and post-cycling analysis).

Procedure:

- Initial Characterization: Perform a baseline DSC analysis on an initial, uncycled PETS sample as described in Protocol 4.1 to determine its initial melting point and latent heat of fusion.
- Sample Encapsulation: Place a larger quantity of PETS into a sealed container suitable for repeated heating and cooling.

- Thermal Cycling:
 - Place the container in the thermal cycling apparatus.
 - Subject the sample to repeated melt/freeze cycles. Each cycle consists of heating the sample to a temperature above its melting point and cooling it to a temperature below its solidification point.[23]
 - The temperature range should be chosen to ensure complete phase transition in each cycle.
 - Perform a large number of cycles (e.g., 100, 500, 1000) to simulate long-term use.[22]
- Post-Cycling Analysis:
 - After the desired number of cycles, retrieve a small sample from the container.
 - Perform a DSC analysis on this cycled sample using the exact same conditions as the initial characterization.
 - Compare the melting temperature and latent heat of fusion of the cycled sample to the initial values.
- Data Evaluation:
 - A significant change (e.g., >5-10%) in the melting point or a degradation in the latent heat of fusion indicates thermal instability.
 - Visually inspect the sample for any changes in color or signs of degradation.



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Figure 3. Experimental workflow for the thermal cycling reliability test.

4.3 Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of PETS.

Apparatus and Materials:

- Thermogravimetric Analyzer (TGA).
- PETS sample (5-10 mg).
- High-purity inert gas (Nitrogen) and an oxidative gas (Air or Oxygen).
- Microbalance.

Procedure:

- Sample Preparation: Place a small, accurately weighed sample of PETS into the TGA sample pan.
- Measurement:
 - Place the pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
 - Record the sample mass as a function of temperature.
- Data Analysis:
 - Plot the percentage of weight loss versus temperature.
 - The onset temperature of weight loss indicates the beginning of thermal decomposition.^[4]
A weight loss of around 2.5% has been noted at 375 °C, with more significant decomposition beginning at 400 °C.^[4]

5.0 Material Compatibility and Safety

Compatibility: PETS is generally stable and non-corrosive. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[24] Compatibility testing with potential container materials (e.g., aluminum, stainless steel, polymers) is recommended for specific applications, especially under prolonged thermal cycling.

Safety:

- PETS is considered safe and non-toxic for its intended applications in cosmetics and other industries.[7]
- Standard laboratory personal protective equipment (PPE), such as safety goggles and gloves, should be worn when handling the material.[24]
- Avoid inhalation of dust if handling the powdered form.
- Under fire conditions, PETS may decompose and emit toxic fumes; use appropriate extinguishing media like water spray, dry chemical, or foam.[24]

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